Ethyl 2-(4-formylphenoxy)isonicotinate
Description
Ethyl 2-(4-formylphenoxy)isonicotinate (CAS: 1415719-29-7) is an ethyl ester derivative featuring a pyridine core (isonicotinate) substituted with a 4-formylphenoxy group. Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 271.26 g/mol . This compound is commercially available (95% purity) and serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The formyl group on the phenoxy moiety enhances its reactivity, enabling participation in condensation and nucleophilic addition reactions.
Properties
IUPAC Name |
ethyl 2-(4-formylphenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-19-15(18)12-7-8-16-14(9-12)20-13-5-3-11(10-17)4-6-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPKKPMDAWAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184221 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-29-7 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-formylphenoxy)isonicotinate is a compound of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article compiles findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C16H15NO4
Molecular Weight: 285.30 g/mol
IUPAC Name: this compound
The compound features an ethyl ester group, a formyl group, and a phenoxy linkage attached to an isonicotinic acid core. These structural components contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity. This interaction is particularly relevant in the inhibition of enzymes involved in inflammatory pathways.
- Receptor Interaction: The phenoxy group may interact with hydrophobic pockets in proteins, influencing their conformation and function. This can affect various biological pathways, including signal transduction and metabolic processes.
Anti-Inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli. For instance:
- Cytokine Production: In A549 lung epithelial cells stimulated with IL-1β, treatment with the compound resulted in a dose-dependent decrease in IL-6 and TNF-α levels, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- In Vitro Studies: this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating effective antimicrobial action .
Case Studies and Research Findings
- In Vivo Efficacy in Animal Models:
- Mechanistic Insights:
- Further investigations into its mechanism revealed that the compound acts as a potent inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Inhibition of this enzyme leads to increased levels of PGE2, which can modulate immune responses and promote tissue healing .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-methoxyphenoxy)isonicotinate | Contains a methoxy group | Increased solubility; moderate anti-inflammatory effects |
| Ethyl 2-(4-chlorophenoxy)isonicotinate | Chlorinated aromatic ring | Enhanced antimicrobial activity |
| Ethyl 2-(4-nitrophenoxy)isonicotinate | Nitro substituent | Varied electronic properties affecting reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Homologous Esters and Positional Isomers
Ethyl Isonicotinate Derivatives
- Ethyl isonicotinate (CAS: 1570-45-2): The parent compound lacks the formylphenoxy substituent. It is widely used in cocrystal formation due to its hydrogen-bonding capacity .
- Ethyl 2-(chloromethyl)isonicotinate (CAS: 10177-22-7): Substitution with a chloromethyl group increases electrophilicity, making it reactive in alkylation reactions .
Formylphenoxy-Substituted Analogs
- Methyl 2-(4-formylphenoxy)isonicotinate: The methyl ester analog has a lower molecular weight (257.24 g/mol) and may exhibit differing solubility profiles compared to the ethyl variant .
Physicochemical Properties
Key Observations :
- The formylphenoxy group increases molecular weight and introduces aldehyde reactivity, distinguishing it from simpler esters like ethyl isonicotinate.
- Basicity : Methyl isonicotinate (pKa 3.38) is slightly more basic than methyl nicotinate (pKa 3.23), a trend likely extending to ethyl analogs .
Cocrystal Formation
Ethyl isonicotinate derivatives are effective coformers due to their pyridine nitrogen, which participates in hydrogen bonding. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
